4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(9-14(13)18)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPOYRNLSBZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethanolamine Derivatives
Morpholine rings are commonly synthesized via acid-catalyzed cyclization of diethanolamine or its derivatives. For example, treatment of 2-chloro-N-(2-hydroxyethyl)acetamide with base yields the morpholine-2-carboxamide scaffold. Modifications at the 4-position are achievable through nucleophilic substitution.
Functionalization of Preformed Morpholine
Introduction of the Thiomorpholine-4-carbonyl Group
Acylation with Thiomorpholine-4-carbonyl Chloride
Reaction of a morpholine intermediate bearing a reactive amine or alcohol group with thiomorpholine-4-carbonyl chloride under Schotten-Baumann conditions provides the thiomorpholine-4-carbonyl-morpholine linkage. This method is analogous to the synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid, where acylation is achieved in polar aprotic solvents like DMF.
Example Conditions
- Reagent : Thiomorpholine-4-carbonyl chloride (1.2 eq)
- Base : Triethylamine (3 eq)
- Solvent : Dichloromethane, 0°C to room temperature
- Yield : 70–85% (estimated based on analogous reactions)
Installation of the (3,4-Dichlorophenyl)methyl Substituent
Alkylation via Friedel-Crafts Reaction
The (3,4-dichlorophenyl)methyl group can be introduced through Friedel-Crafts alkylation using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This method is effective for attaching benzyl groups to electron-rich heterocycles.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a boronic acid derivative of 3,4-dichlorotoluene with a halogenated morpholine precursor offers regioselective installation. This approach mirrors the synthesis of 4-(morpholine-4-carbonyl)phenylboronic acid derivatives, where Pd(PPh₃)₄ and cesium fluoride in dimethoxyethane/ethanol mixtures achieve yields up to 65%.
Optimized Conditions
| Component | Quantity/Concentration |
|---|---|
| Palladium catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | CsF (2.2 eq) |
| Solvent | DME/EtOH (10:1) |
| Temperature | 100°C, 4 hours |
| Yield | 60–70% |
Integrated Synthetic Pathways
Route A: Sequential Functionalization
- Step 1 : Synthesize morpholine-2-carboxylic acid via cyclization of diethanolamine.
- Step 2 : Acylate with thiomorpholine-4-carbonyl chloride to form 2-(thiomorpholine-4-carbonyl)morpholine.
- Step 3 : Alkylate at the 4-position using 3,4-dichlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C).
Key Data
Route B: Convergent Synthesis
- Step 1 : Prepare 4-iodomorpholine-2-carboxylate.
- Step 2 : Perform Suzuki coupling with (3,4-dichlorophenyl)methylboronic acid.
- Step 3 : Introduce thiomorpholine-4-carbonyl via amide coupling.
Advantages : Higher modularity; enables late-stage diversification.
Challenges : Low solubility of intermediates may complicate purification.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is standard for isolating intermediates. Preparative HPLC is employed for final compound purification.
Spectroscopic Validation
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm) and thiomorpholine methylenes (δ 3.4–3.8 ppm).
- LC-MS : Molecular ion peaks ([M+H]⁺) expected at m/z 430–440.
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at morpholine’s 2- and 4-positions necessitate protective group strategies.
- Yield Improvement : Microwave-assisted synthesis (e.g., 140°C, 50 minutes) may enhance coupling efficiency.
- Solvent Systems : Mixed solvents (dioxane/water) improve solubility of boronic acid reagents in Suzuki reactions.
Chemical Reactions Analysis
4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium hydroxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key differences between the target compound and analogues arise from substituent variations and heteroatom substitutions. The table below summarizes critical parameters:
*Calculated based on analogous structures.
- Metabolic Stability : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides/sulfones, which may alter pharmacokinetics compared to morpholine analogues .
- Solid-State Behavior : Thiomorpholine derivatives like 4-(4-nitrophenyl)thiomorpholine exhibit unique crystal packing (e.g., dimerization via weak hydrogen bonds), impacting solubility and formulation .
Key Research Findings
- Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl groups, contrasting with planar morpholine analogues. This impacts molecular rigidity and binding kinetics .
- Pharmacological Potential: Thiomorpholine-linked acrylonitriles () demonstrate activity against viral proteases, suggesting the target compound could be optimized for antiviral applications.
- Metabolic Pathways : Oxidation of thiomorpholine to sulfoxides/sulfones () may generate active metabolites, necessitating further ADME studies for the target compound.
Biological Activity
The compound 4-[(3,4-dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine , identified by CAS Number 2415513-99-2, has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the biological activity of this compound, discussing its synthesis, structure-activity relationships (SAR), and various biological assays that illustrate its efficacy against different biological targets.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2415513-99-2 |
| Molecular Formula | C16H20Cl2N2O2S |
| Molecular Weight | 375.3132 g/mol |
| SMILES Notation | O=C(N1CCSCC1)C1OCCN(C1)Cc1ccc(c(c1)Cl)Cl |
Structural Analysis
The compound features a morpholine ring substituted with a thiomorpholine-4-carbonyl group and a dichlorophenyl moiety. This unique structure is hypothesized to contribute to its biological activity through various mechanisms of action.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives containing morpholine rings have shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) cells. The IC50 values of these compounds often fall within the low micromolar range, indicating potent activity .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with tumor growth. The compound may interact with specific proteins involved in cell cycle regulation and apoptosis, thereby inducing cell death in malignant cells. Molecular docking studies suggest that the compound can bind effectively to ATP-binding sites of critical kinases, which are often overexpressed in cancer .
Antimicrobial Activity
In addition to antitumor effects, there is emerging evidence of antimicrobial properties associated with thiomorpholine derivatives. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the dichlorophenyl group or variations in the thiomorpholine structure can significantly alter biological activity. For example:
- Dichloro Substitution : The presence of two chlorine atoms on the phenyl ring enhances lipophilicity and increases cellular uptake.
- Thiomorpholine Variants : Altering the substituents on the thiomorpholine ring can modulate binding affinity to target proteins.
These insights are crucial for designing more effective derivatives with improved pharmacological profiles.
Case Study 1: Antitumor Efficacy
A study involving a series of morpholine derivatives highlighted the efficacy of compounds structurally related to this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions in tumor size observed in xenograft models .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
